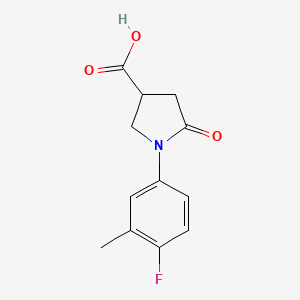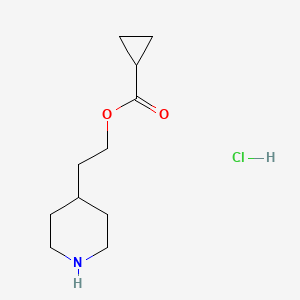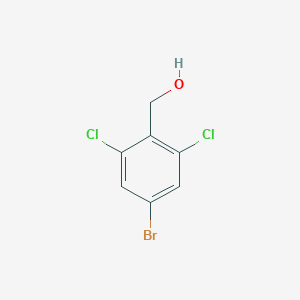
3-Fluor-1-N-Propylbenzol-1,2-diamin
Übersicht
Beschreibung
3-fluoro-1-N-propylbenzene-1,2-diamine: is a chemical compound that belongs to the class of benzene diamines. It has a molecular formula of C9H14FN3 and is known for its potential therapeutic and industrial applications
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-fluoro-1-N-propylbenzene-1,2-diamine is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of fluorinated amines on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for the treatment of neurological disorders and cancer.
Industry: In the industrial sector, 3-fluoro-1-N-propylbenzene-1,2-diamine is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of polymers and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-1-N-propylbenzene-1,2-diamine typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with a propyl group using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction of Nitro Group: The nitro group is reduced to an amine using hydrogen gas and a metal catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of 3-fluoro-1-N-propylbenzene-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-fluoro-1-N-propylbenzene-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or amine groups on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated benzene derivatives.
Wirkmechanismus
The mechanism of action of 3-fluoro-1-N-propylbenzene-1,2-diamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The fluorine atom in the compound enhances its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
- 3-fluoro-1-N-methylbenzene-1,2-diamine
- 3-chloro-1-N-propylbenzene-1,2-diamine
- 3-fluoro-1-N-ethylbenzene-1,2-diamine
Comparison: 3-fluoro-1-N-propylbenzene-1,2-diamine is unique due to the presence of both a fluorine atom and a propyl group on the benzene ring. This combination imparts distinct chemical and biological properties to the compound. Compared to its analogs, the fluorine atom enhances its stability and reactivity, while the propyl group influences its solubility and interaction with biological targets .
Eigenschaften
IUPAC Name |
3-fluoro-1-N-propylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5,12H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDJFPZPQFGRHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=CC=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442852.png)




![4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442861.png)

![3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442864.png)
![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1442868.png)





